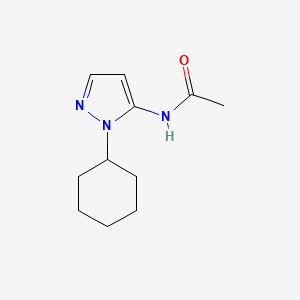
N-(2-cyclohexylpyrazol-3-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-cyclohexylpyrazol-3-yl)acetamide, also known as CX-4945, is a small molecule inhibitor that targets protein kinase CK2. CK2 is a serine/threonine kinase that plays a crucial role in many cellular processes, including cell proliferation, differentiation, and apoptosis. CX-4945 has been extensively studied for its potential as an anticancer agent, as well as for its effects on other diseases such as Alzheimer's and HIV.
作用機序
N-(2-cyclohexylpyrazol-3-yl)acetamide targets the ATP-binding site of CK2, inhibiting its activity. CK2 is involved in many cellular processes, including the regulation of cell growth and survival. By inhibiting CK2, N-(2-cyclohexylpyrazol-3-yl)acetamide disrupts these processes, leading to cell death in cancer cells. N-(2-cyclohexylpyrazol-3-yl)acetamide has also been shown to inhibit the replication of HIV by targeting the viral protein Tat, which is necessary for viral replication.
Biochemical and Physiological Effects:
N-(2-cyclohexylpyrazol-3-yl)acetamide has been shown to have several biochemical and physiological effects. In cancer cells, it induces apoptosis and inhibits cell proliferation. It also disrupts DNA repair mechanisms, leading to increased sensitivity to DNA-damaging agents. In addition to its effects on cancer cells, N-(2-cyclohexylpyrazol-3-yl)acetamide has also been shown to reduce inflammation and oxidative stress in Alzheimer's disease models.
実験室実験の利点と制限
N-(2-cyclohexylpyrazol-3-yl)acetamide has several advantages for lab experiments. It is a small molecule inhibitor, making it easy to administer and study. It has also been extensively studied, with a large body of literature available on its effects. However, N-(2-cyclohexylpyrazol-3-yl)acetamide also has some limitations. It has low solubility in water, making it difficult to administer in vivo. It also has potential off-target effects, which may complicate its use in certain experiments.
将来の方向性
There are several potential future directions for N-(2-cyclohexylpyrazol-3-yl)acetamide research. One area of interest is its potential as a combination therapy with other anticancer agents. N-(2-cyclohexylpyrazol-3-yl)acetamide has been shown to enhance the effectiveness of gemcitabine and cisplatin, and further studies could identify other agents that could be used in combination with N-(2-cyclohexylpyrazol-3-yl)acetamide. Another area of interest is its potential as a therapeutic agent for other diseases, such as Alzheimer's and HIV. Further studies could identify the mechanisms by which N-(2-cyclohexylpyrazol-3-yl)acetamide exerts its effects on these diseases, and identify other potential targets for N-(2-cyclohexylpyrazol-3-yl)acetamide inhibition. Overall, N-(2-cyclohexylpyrazol-3-yl)acetamide has significant potential as a therapeutic agent, and further research could lead to its use in the clinic for a variety of diseases.
合成法
The synthesis of N-(2-cyclohexylpyrazol-3-yl)acetamide involves several steps, starting with the reaction of cyclohexylamine and 3-bromo-1-propene to form 2-cyclohexyl-1-propeneamine. This intermediate is then reacted with 3-methyl-1H-pyrazole-5-carboxylic acid to form N-(2-cyclohexylpyrazol-3-yl)acetamide. The synthesis of N-(2-cyclohexylpyrazol-3-yl)acetamide has been optimized to increase yield and purity, making it a viable option for large-scale production.
科学的研究の応用
N-(2-cyclohexylpyrazol-3-yl)acetamide has been extensively studied for its potential as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and pancreatic cancer. N-(2-cyclohexylpyrazol-3-yl)acetamide has also been shown to enhance the effectiveness of other anticancer agents, such as gemcitabine and cisplatin. In addition to its potential as an anticancer agent, N-(2-cyclohexylpyrazol-3-yl)acetamide has also been studied for its effects on other diseases. It has been shown to inhibit the replication of HIV, as well as reduce the aggregation of amyloid beta in Alzheimer's disease.
特性
IUPAC Name |
N-(2-cyclohexylpyrazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c1-9(15)13-11-7-8-12-14(11)10-5-3-2-4-6-10/h7-8,10H,2-6H2,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDEVZTKQPUMOOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=NN1C2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-cyclohexylpyrazol-3-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[3-(1H-benzimidazol-2-yl)piperidin-1-yl]-(oxolan-2-yl)methanone](/img/structure/B7511369.png)
![3-[(3-Fluorophenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B7511370.png)


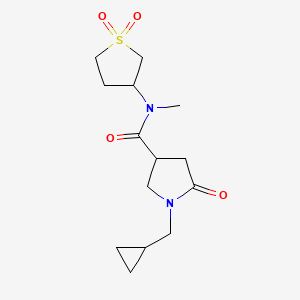

![4-(6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carbonyl)-1-propan-2-ylpyrrolidin-2-one](/img/structure/B7511409.png)
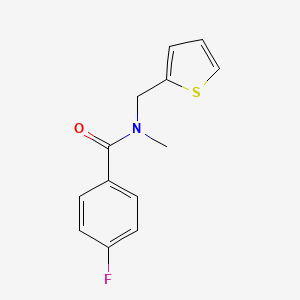
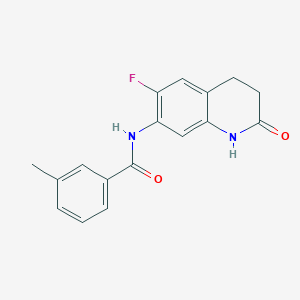
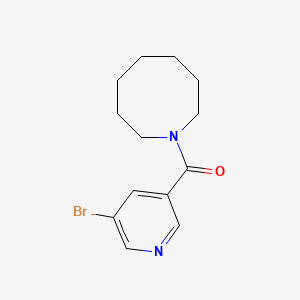
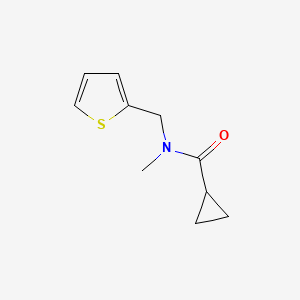
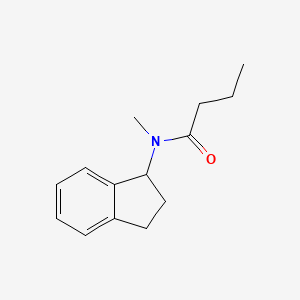
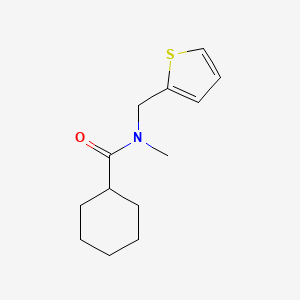
![1-methyl-2-oxo-N-[1-(oxolan-2-yl)ethyl]pyridine-4-carboxamide](/img/structure/B7511469.png)